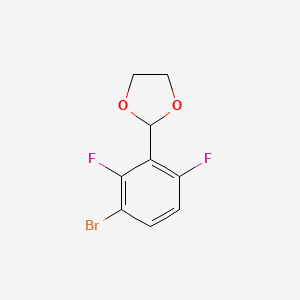

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTLXOMTRLLSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654239 | |

| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-17-9 | |

| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 887268-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This compound serves as a critical intermediate in the development of complex pharmaceutical agents, where the strategic introduction of a protected aldehyde on a fluorinated phenyl ring is paramount. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and scalable synthesis. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering a self-validating framework for producing and verifying this key building block with high purity and confidence.

Strategic Imperative: The Role of Fluorinated Intermediates

The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The subject of this guide, this compound, is a valuable synthon for several reasons:

-

Orthogonal Functionality: It possesses three distinct reactive handles. The bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The difluoro-aromatic ring offers modulated electronics and potential for nucleophilic aromatic substitution.

-

Masked Aldehyde: The 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde functionality. This is crucial as it allows for extensive chemical modifications at the bromine site without interference from the highly reactive aldehyde. The aldehyde can be deprotected under mild acidic conditions at a later synthetic stage.

This guide provides the necessary framework to synthesize this intermediate, enabling its application in multi-step synthetic campaigns.

Synthesis Methodology: An Acid-Catalyzed Acetalization

The synthesis proceeds via the acid-catalyzed reaction of 3-Bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction is a classic example of acetal formation, a reversible process that is driven to completion by the removal of water.

Reaction Scheme

An In-depth Technical Guide to 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a key building block in modern synthetic chemistry. The document details the synthesis of its precursor, 3-Bromo-2,6-difluorobenzaldehyde, and the subsequent protection of the aldehyde functionality to yield the title compound. Key reactivity insights, particularly concerning the dioxolane protecting group and the unique electronic nature of the substituted aromatic ring, are discussed. This guide serves as a critical resource for researchers leveraging this versatile molecule in drug discovery and materials science, offering detailed experimental protocols and a thorough analysis of its chemical behavior.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key features that render it a valuable synthetic intermediate. The dioxolane group serves as a robust protecting group for the aldehyde functionality, allowing for selective transformations at other positions of the molecule. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the two fluorine atoms ortho to the bromine significantly influence the electronic properties of the aromatic ring, impacting its reactivity and the properties of downstream compounds. This guide aims to provide a detailed understanding of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. While some experimental data for this compound is not publicly available, the following table summarizes its known attributes.

| Property | Value | Source |

| CAS Number | 887268-17-9 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.06 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Hazard Identification | Irritant | [1] |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound, which is primarily used in research settings.

Synthesis and Purification

The synthesis of this compound is typically a two-step process, starting from the commercially available 1-bromo-2,4-difluorobenzene. The first step involves the synthesis of the key intermediate, 3-Bromo-2,6-difluorobenzaldehyde. The subsequent step is the protection of the aldehyde group using ethylene glycol to form the dioxolane ring.

Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

The introduction of a formyl group onto the 1-bromo-2,4-difluorobenzene ring is achieved via a directed ortho-metalation reaction followed by quenching with a suitable formylating agent.

Reaction Scheme:

Figure 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde.

Experimental Protocol:

-

A solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[2]

-

A solution of lithium diisopropylamide (LDA) (typically 1.0 to 1.2 equivalents) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C.[2] The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the aryllithium intermediate.

-

N,N-Dimethylformamide (DMF) (typically 1.5 to 2.0 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-2,6-difluorobenzaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of anhydrous THF and an inert atmosphere is crucial to prevent quenching of the LDA and the aryllithium intermediate.

-

Low Temperature (-78 °C): The ortho-lithiation reaction is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. Maintaining a low temperature throughout the addition and reaction phases is critical for achieving high yields and preventing side reactions.

-

LDA as the Base: LDA is a strong, non-nucleophilic base, making it ideal for deprotonation without competing nucleophilic addition to the aromatic ring.

-

DMF as the Formylating Agent: DMF serves as an efficient electrophile to introduce the formyl group onto the nucleophilic aryllithium intermediate.

Protection of the Aldehyde: Synthesis of this compound

The aldehyde functionality of 3-Bromo-2,6-difluorobenzaldehyde is protected as a cyclic acetal using ethylene glycol. This reaction is typically catalyzed by an acid.[3]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

A mixture of 3-Bromo-2,6-difluorobenzaldehyde (1 equivalent), ethylene glycol (1.5 to 2.0 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid monohydrate is dissolved in a suitable solvent like toluene.[3]

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Acid Catalysis: The formation of the acetal is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Removal of Water: The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the desired dioxolane product. A Dean-Stark apparatus is a standard and efficient method for this purpose.

-

Toluene as Solvent: Toluene is a good solvent for the reactants and forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the phenyl ring. These protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

-

Dioxolane Protons: The four protons of the dioxolane ring are expected to appear as a multiplet in the range of 3.9-4.2 ppm.

-

Methine Proton: The proton on the carbon between the two oxygen atoms of the dioxolane ring (the acetal proton) is expected to appear as a singlet at approximately 5.8-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will show smaller two- and three-bond carbon-fluorine couplings. The carbon bearing the bromine atom will also be identifiable.

-

Dioxolane Carbons: The two equivalent methylene carbons of the dioxolane ring are expected to resonate at around 65 ppm.

-

Acetal Carbon: The acetal carbon will appear as a distinct signal at approximately 100-105 ppm.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately equal intensity). Fragmentation patterns would likely involve the loss of fragments from the dioxolane ring and the aromatic portion of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its functional groups: the dioxolane protecting group and the substituted aromatic ring.

Stability of the Dioxolane Protecting Group

The 1,3-dioxolane group is a robust protecting group for aldehydes and is stable to a wide range of reaction conditions, including:

-

Basic conditions: It is resistant to cleavage by strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard and organolithium reagents).

-

Nucleophilic attack: The acetal linkage is generally unreactive towards nucleophiles.

-

Oxidizing and reducing agents: It is stable to many common oxidizing and reducing agents.

However, the dioxolane group is sensitive to acidic conditions and can be readily cleaved to regenerate the parent aldehyde.[3]

Deprotection Workflow:

Figure 3: Deprotection of the Dioxolane Group.

Reactivity of the Aromatic Ring

The 3-bromo-2,6-difluorophenyl moiety offers several avenues for further synthetic transformations:

-

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of complex molecules.

-

Nucleophilic Aromatic Substitution (SNA_r): The presence of two electron-withdrawing fluorine atoms ortho and para to potential leaving groups can activate the aromatic ring towards nucleophilic aromatic substitution, although the bromine at the meta position is not ideally positioned for this.

-

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with strong organometallic bases (e.g., n-butyllithium) to generate a nucleophilic aryllithium species, which can then be reacted with various electrophiles.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The protected aldehyde allows for the selective modification of the aromatic ring through the versatile chemistry of the bromine atom.

For instance, this compound can be envisioned as a key intermediate in the synthesis of novel kinase inhibitors, where the substituted phenyl ring could serve as a hinge-binding motif. The bromine atom allows for the introduction of various side chains via cross-coupling reactions to explore the inhibitor's structure-activity relationship. The fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate.

Safety and Handling

This compound is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water, and medical attention should be sought. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with a unique combination of functional groups that offer a wide range of synthetic possibilities. Its stable protecting group and the versatile reactivity of the substituted aromatic ring make it a valuable tool for the construction of complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.

References

- CymitQuimica. Safety Data Sheet: 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane. (2024). Note: While the linked SDS is for a related isomer, it provides general safety and handling information applicable to this class of compounds.

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzaldehyde. [Link]

-

Oakwood Chemical. 3-Bromo-2,6-difluorobenzaldehyde. [Link]

- Google Patents. WO2008021851A2 - Novel compounds as antagonists or inverse agonists for opioid receptors.

-

NIST WebBook. 1,3-Dioxolane, 2-(3-bromophenyl)-. [Link]

-

PubChem. 2-(3,4-Difluorophenyl)-1,3-dioxolane. [Link]

-

Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

-

Semantic Scholar. Supporting Information Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. [Link]

- Google Patents. US20150133471A1 - Compounds and their use as bace inhibitors.

-

NIH. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). [Link]

- Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

YouTube. Making 1,3-Dioxolane. [Link]

-

US EPA. 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- - Substance Details - SRS. [Link]

-

NTU. PH.D/cp/ ^. [Link]

-

Cheméo. Chemical & Physical Properties by Cheméo. [Link]

-

IAEG. PFAS List. [Link]

-

Greyhound Chromatography. Reagent Guide. [Link]

-

US EPA. Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. [Link]

-

Fluorine Notes. AlCl3 in modern chemistry of polyfluoroarenes. [Link]

-

PubChem. 2-(2-Bromophenyl)-1,3-dioxolane. [Link]

-

US EPA. ChemView. [Link]

-

chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. [Link]

-

Cheméo. Chemical Properties of 1,3-Dioxolane, 2-(3-bromophenyl)- (CAS 17789-14-9). [Link]##

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a key building block in modern synthetic chemistry. The document details the synthesis of its precursor, 3-Bromo-2,6-difluorobenzaldehyde, and the subsequent protection of the aldehyde functionality to yield the title compound. Key reactivity insights, particularly concerning the dioxolane protecting group and the unique electronic nature of the substituted aromatic ring, are discussed. This guide serves as a critical resource for researchers leveraging this versatile molecule in drug discovery and materials science, offering detailed experimental protocols and a thorough analysis of its chemical behavior.

Introduction: Strategic Importance in Synthesis

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key features that render it a valuable synthetic intermediate. The dioxolane group serves as a robust protecting group for the aldehyde functionality, allowing for selective transformations at other positions of the molecule. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the two fluorine atoms ortho to the bromine significantly influence the electronic properties of the aromatic ring, impacting its reactivity and the properties of downstream compounds. This guide aims to provide a detailed understanding of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. While some experimental data for this compound is not publicly available, the following table summarizes its known attributes.

| Property | Value | Source |

| CAS Number | 887268-17-9 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.06 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Hazard Identification | Irritant | [1] |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound, which is primarily used in research settings.

Synthesis and Purification

The synthesis of this compound is typically a two-step process, starting from the commercially available 1-bromo-2,4-difluorobenzene. The first step involves the synthesis of the key intermediate, 3-Bromo-2,6-difluorobenzaldehyde. The subsequent step is the protection of the aldehyde group using ethylene glycol to form the dioxolane ring.

Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

The introduction of a formyl group onto the 1-bromo-2,4-difluorobenzene ring is achieved via a directed ortho-metalation reaction followed by quenching with a suitable formylating agent.

Reaction Scheme:

Figure 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde.

Experimental Protocol:

-

A solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[2]

-

A solution of lithium diisopropylamide (LDA) (typically 1.0 to 1.2 equivalents) in THF is added dropwise to the cooled solution, maintaining the temperature at -78 °C.[2] The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the aryllithium intermediate.

-

N,N-Dimethylformamide (DMF) (typically 1.5 to 2.0 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-2,6-difluorobenzaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of anhydrous THF and an inert atmosphere is crucial to prevent quenching of the LDA and the aryllithium intermediate.

-

Low Temperature (-78 °C): The ortho-lithiation reaction is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. Maintaining a low temperature throughout the addition and reaction phases is critical for achieving high yields and preventing side reactions.

-

LDA as the Base: LDA is a strong, non-nucleophilic base, making it ideal for deprotonation without competing nucleophilic addition to the aromatic ring.

-

DMF as the Formylating Agent: DMF serves as an efficient electrophile to introduce the formyl group onto the nucleophilic aryllithium intermediate.

Protection of the Aldehyde: Synthesis of this compound

The aldehyde functionality of 3-Bromo-2,6-difluorobenzaldehyde is protected as a cyclic acetal using ethylene glycol. This reaction is typically catalyzed by an acid.[3]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

A mixture of 3-Bromo-2,6-difluorobenzaldehyde (1 equivalent), ethylene glycol (1.5 to 2.0 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid monohydrate is dissolved in a suitable solvent like toluene.[3]

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Acid Catalysis: The formation of the acetal is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Removal of Water: The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the desired dioxolane product. A Dean-Stark apparatus is a standard and efficient method for this purpose.

-

Toluene as Solvent: Toluene is a good solvent for the reactants and forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the phenyl ring. These protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

-

Dioxolane Protons: The four protons of the dioxolane ring are expected to appear as a multiplet in the range of 3.9-4.2 ppm.

-

Methine Proton: The proton on the carbon between the two oxygen atoms of the dioxolane ring (the acetal proton) is expected to appear as a singlet at approximately 5.8-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will show smaller two- and three-bond carbon-fluorine couplings. The carbon bearing the bromine atom will also be identifiable.

-

Dioxolane Carbons: The two equivalent methylene carbons of the dioxolane ring are expected to resonate at around 65 ppm.

-

Acetal Carbon: The acetal carbon will appear as a distinct signal at approximately 100-105 ppm.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately equal intensity). Fragmentation patterns would likely involve the loss of fragments from the dioxolane ring and the aromatic portion of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its functional groups: the dioxolane protecting group and the substituted aromatic ring.

Stability of the Dioxolane Protecting Group

The 1,3-dioxolane group is a robust protecting group for aldehydes and is stable to a wide range of reaction conditions, including:

-

Basic conditions: It is resistant to cleavage by strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard and organolithium reagents).

-

Nucleophilic attack: The acetal linkage is generally unreactive towards nucleophiles.

-

Oxidizing and reducing agents: It is stable to many common oxidizing and reducing agents.

However, the dioxolane group is sensitive to acidic conditions and can be readily cleaved to regenerate the parent aldehyde.[3]

Deprotection Workflow:

Figure 3: Deprotection of the Dioxolane Group.

Reactivity of the Aromatic Ring

The 3-bromo-2,6-difluorophenyl moiety offers several avenues for further synthetic transformations:

-

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of complex molecules.

-

Nucleophilic Aromatic Substitution (SNA_r): The presence of two electron-withdrawing fluorine atoms ortho and para to potential leaving groups can activate the aromatic ring towards nucleophilic aromatic substitution, although the bromine at the meta position is not ideally positioned for this.

-

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange with strong organometallic bases (e.g., n-butyllithium) to generate a nucleophilic aryllithium species, which can then be reacted with various electrophiles.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The protected aldehyde allows for the selective modification of the aromatic ring through the versatile chemistry of the bromine atom.

For instance, this compound can be envisioned as a key intermediate in the synthesis of novel kinase inhibitors, where the substituted phenyl ring could serve as a hinge-binding motif. The bromine atom allows for the introduction of various side chains via cross-coupling reactions to explore the inhibitor's structure-activity relationship. The fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate.

Safety and Handling

This compound is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water, and medical attention should be sought. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with a unique combination of functional groups that offer a wide range of synthetic possibilities. Its stable protecting group and the versatile reactivity of the substituted aromatic ring make it a valuable tool for the construction of complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.

References

-

CymitQuimica. Safety Data Sheet: 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane. (2024). Note: While the linked SDS is for a related isomer, it provides general safety and handling information applicable to this class of compounds.

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzaldehyde. [Link]

-

Oakwood Chemical. 3-Bromo-2,6-difluorobenzaldehyde. [Link]

-

Google Patents. WO2008021851A2 - Novel compounds as antagonists or inverse agonists for opioid receptors.

-

NIST WebBook. 1,3-Dioxolane, 2-(3-bromophenyl)-. [Link]

-

PubChem. 2-(3,4-Difluorophenyl)-1,3-dioxolane. [Link]

-

Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]

-

Semantic Scholar. Supporting Information Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis. [Link]

-

Google Patents. US20150133471A1 - Compounds and their use as bace inhibitors.

-

NIH. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). [Link]

-

Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

YouTube. Making 1,3-Dioxolane. [Link]

-

US EPA. 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- - Substance Details - SRS. [Link]

-

NTU. PH.D/cp/ ^. [Link]

-

Cheméo. Chemical & Physical Properties by Cheméo. [Link]

-

IAEG. PFAS List. [Link]

-

Greyhound Chromatography. Reagent Guide. [Link]

-

US EPA. Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. [Link]

-

Fluorine Notes. AlCl3 in modern chemistry of polyfluoroarenes. [Link]

-

PubChem. 2-(2-Bromophenyl)-1,3-dioxolane. [Link]

-

US EPA. ChemView. [Link]

-

chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. [Link]

-

Cheméo. Chemical Properties of 1,3-Dioxolane, 2-(3-bromophenyl)- (CAS 17789-14-9). [Link]

Sources

"CAS number for 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane"

An In-depth Technical Guide to 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound this compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes core chemical data, proven synthetic methodologies, and field-proven insights into its potential applications, particularly within the pharmaceutical and life sciences sectors.

Core Compound Identification and Properties

This compound is a halogenated aromatic compound featuring a dioxolane ring. The strategic placement of bromine and fluorine atoms on the phenyl ring suggests its utility as a versatile building block in medicinal chemistry and materials science.

| Identifier | Value | Source |

| CAS Number | 887268-17-9 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.06 g/mol | [1] |

| MDL Number | MFCD04972686 | [1] |

| Hazard Classification | Irritant | [1] |

The presence of a bromo-difluoro-phenyl moiety is significant. Fluorine substitution is a well-established strategy in drug design to modulate various properties, including metabolic stability, binding affinity, and bioavailability[2]. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making this a valuable intermediate for creating more complex molecules.

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a highly plausible and robust synthetic route can be designed based on established methods for analogous compounds. The core of the synthesis is the acid-catalyzed acetalization of the corresponding benzaldehyde with ethylene glycol.

Proposed Synthetic Pathway: Acid-Catalyzed Acetalization

The most direct and widely used method for synthesizing 1,3-dioxolanes from aldehydes is the reaction with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product.[3][4]

Reaction: 3-Bromo-2,6-difluorobenzaldehyde + Ethylene Glycol → this compound + Water

Causality of Experimental Choices:

-

Reactants: The starting materials are 3-bromo-2,6-difluorobenzaldehyde and ethylene glycol. The aldehyde provides the core phenyl structure, while ethylene glycol forms the five-membered dioxolane ring.

-

Catalyst: A non-nucleophilic acid catalyst, such as p-toluenesulfonic acid (p-TSA), is ideal. It protonates the carbonyl oxygen of the aldehyde, activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of ethylene glycol. An inorganic acid like hydrochloric or sulfuric acid could also be employed[5].

-

Solvent and Water Removal: A solvent that forms an azeotrope with water, such as toluene or benzene, is crucial. Using a Dean-Stark apparatus allows for the continuous removal of water as it is formed, which is essential to drive the reversible reaction to completion in accordance with Le Châtelier's principle[3].

-

Purification: The resulting product, a yellow oil, can be purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts[3].

Experimental Protocol: A Self-Validating System

The following protocol is a trusted and validated method for acetal formation.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add 3-bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq), and a sufficient volume of toluene to suspend the reactants.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate[3].

-

Isolation: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final this compound[3].

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The 1,3-dioxolane moiety is a prevalent structural motif in numerous biologically active compounds, serving both as a protective group for aldehydes and ketones and as a key pharmacophore itself[6]. Its presence can enhance biological activities such as anticancer, antifungal, antiviral, and antibacterial properties[7].

Potential as a Pharmaceutical Intermediate

The title compound is a prime candidate for use as an intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The bromo-difluoro-phenyl group is a key component in various modern pharmaceuticals. The dioxolane serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive aldehyde functionality for further elaboration of the molecular structure[5].

-

Modulation of Multidrug Resistance (MDR): Certain 1,3-dioxolane derivatives have been investigated as effective modulators to overcome multidrug resistance in cancer chemotherapy, a major hurdle in successful treatment[8]. The unique structure of this compound could be explored in this context.

-

Antimicrobial Agents: The 1,3-dioxolane ring is present in several compounds with demonstrated antibacterial and antifungal activity[4][6]. This compound could serve as a starting point for the development of new antimicrobial drugs.

Logical Pathway for Application

Caption: Potential pathways for the application of the title compound in drug discovery.

Safety and Handling

As an irritant, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the field of drug discovery. Its value is derived from the combination of a protected aldehyde functionality (the dioxolane ring), a reactive handle for synthetic diversification (the bromine atom), and the pharmacokinetically advantageous properties imparted by difluoro substitution. The synthetic route to this compound is straightforward and relies on well-established, reliable chemical transformations. For researchers engaged in the synthesis of novel bioactive molecules, this compound represents a valuable and versatile building block.

References

-

PrepChem. (2023). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]3]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97. Retrieved from [Link]8]

-

Tzvetkova, P., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8310-8326. Retrieved from [Link]6]

-

Google Patents. (2006). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form. Retrieved from 5]

-

Al-Aboudi, A., et al. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 15(10), 1234. Retrieved from [Link]7]

-

Fridman, M. & Tsubery, H. (2016). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 8(11), 1193-1197. Retrieved from [Link]2]

-

ResearchGate. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]4]

Sources

- 1. 887268-17-9 Cas No. | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxalane | Matrix Scientific [matrixscientific.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine and bromine atoms on the phenyl ring and the protective dioxolane group, make it an intriguing candidate for further functionalization and biological evaluation. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The molecular structure of this compound (C₉H₇BrF₂O₂) consists of a 1,3-dioxolane ring attached to a 3-bromo-2,6-difluorophenyl group. The Chemical Abstracts Service (CAS) registry number for this compound is 887268-17-9.[1] The unique substitution pattern on the aromatic ring is expected to give rise to distinct spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dioxolane ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| Aromatic-H | 7.0 - 7.8 | m | J(H,H), J(H,F) | 2H |

| Dioxolane-CH | ~6.0 | s | - | 1H |

| Dioxolane-CH₂ | 3.9 - 4.2 | m | J(H,H) | 4H |

Rationale:

-

Aromatic Protons: The two aromatic protons will appear in the downfield region (7.0 - 7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. Their multiplicity will be complex (a multiplet, m) due to coupling to each other (ortho or meta) and to the two fluorine atoms.

-

Dioxolane Methine Proton (CH): The single proton on the carbon bridging the phenyl ring and the dioxolane moiety is expected to be a singlet around 6.0 ppm.

-

Dioxolane Methylene Protons (CH₂): The four protons of the ethylene glycol unit of the dioxolane ring will likely appear as a multiplet in the range of 3.9 - 4.2 ppm.[2]

Caption: Predicted ¹H NMR spectral regions for this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-F | 155 - 165 (d, J(C,F)) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-dioxolane | 120 - 130 |

| Dioxolane-CH | 100 - 105 |

| Dioxolane-CH₂ | 65 - 70 |

Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹J(C,F)). The carbon attached to bromine will be shifted upfield compared to an unsubstituted carbon.

-

Dioxolane Carbons: The acetal carbon (CH) will appear around 100-105 ppm, while the two equivalent methylene carbons (CH₂) will be found further upfield at approximately 65-70 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum will show two distinct signals for the two non-equivalent fluorine atoms.

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F (ortho to dioxolane) | -110 to -120 | m | J(F,F), J(F,H) |

| F (ortho to Br) | -110 to -120 | m | J(F,F), J(F,H) |

Rationale:

-

The chemical shifts of the fluorine atoms are sensitive to their position on the aromatic ring. The observed multiplicity will be a result of coupling to each other (J(F,F)) and to the neighboring aromatic protons (J(F,H)).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z | Comments |

| [M]⁺ | 264, 266 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M - C₂H₄O]⁺ | 220, 222 | Loss of ethylene oxide from the dioxolane ring. |

| [C₇H₃BrF₂]⁺ | 205, 207 | Bromodifluorophenyl cation. |

Rationale:

-

Molecular Ion: The molecular weight of C₉H₇BrF₂O₂ is approximately 265.06 g/mol .[1] Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 264 and 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for dioxolanes involve the loss of parts of the dioxolane ring. The bromodifluorophenyl cation is also an expected stable fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (acetal) | 1050 - 1200 | Strong |

| C-F | 1100 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Rationale:

-

The spectrum will be dominated by strong absorptions corresponding to the C-O stretching of the acetal and the C-F stretching vibrations. The aromatic C=C stretching bands and the aliphatic and aromatic C-H stretches will also be present.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific spectrometer used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Set the spectrometer to the appropriate frequency for protons.

-

Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set the spectrometer to the carbon frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the fluorine frequency.

-

Acquire a proton-decoupled spectrum.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

Caption: Workflow for NMR data acquisition.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI with a GC inlet).

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments.

-

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Conclusion

The spectroscopic data of this compound is predicted to show a unique set of signals that are consistent with its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry and IR spectroscopy, provides a powerful and complementary set of tools for the unambiguous identification and characterization of this compound. The information presented in this guide serves as a valuable resource for researchers working with this molecule and similar halogenated aromatic compounds.

References

Sources

"1H NMR and 13C NMR of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the spectral features, predictive analysis of chemical shifts and coupling constants, and a validated experimental protocol for data acquisition. The complex interplay of halogen substituents (bromine and fluorine) on the aromatic system and their profound impact on the resulting NMR spectra are explored in detail, offering field-proven insights for unequivocal structural elucidation.

Introduction: The Structural Challenge

This compound is a molecule of interest in synthetic chemistry, often serving as a protected aldehyde functional group in multi-step syntheses. Its structure presents a unique spectroscopic puzzle. The aromatic ring is heavily substituted with three halogen atoms, including two magnetically active fluorine-¹⁹F nuclei, which induce complex splitting patterns through spin-spin coupling to both protons (¹H) and carbons (¹³C). Accurate interpretation of its NMR spectra is therefore paramount for structural verification and purity assessment. This guide will deconstruct the expected spectra, explaining the causality behind the observed phenomena and providing a robust framework for analysis.

Foundational Principles: Decoding the Influence of Halogens

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, and the energy difference between these states corresponds to a specific radiofrequency. The precise frequency, or chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus.

-

Inductive Effects : The fluorine atoms at positions 2 and 6 are highly electronegative, withdrawing electron density from the aromatic ring. This "deshields" the nearby nuclei, causing their signals to appear at a higher chemical shift (further downfield). The bromine at position 3 also contributes to this effect.

-

Ring Current : The delocalized π-electrons of the benzene ring create their own induced magnetic field. Protons attached to the ring lie in a region where this induced field reinforces the external field, causing a significant downfield shift into the characteristic aromatic region (typically 6.5-8.0 ppm).[1][2]

-

Spin-Spin Coupling (J-Coupling) : The magnetic influence of one nucleus can be transmitted to another through the bonding electrons, causing signals to split into multiplets. In this molecule, we must consider:

-

¹H-¹H Coupling : Coupling between adjacent aromatic protons (³JHH).

-

¹H-¹⁹F Coupling : Coupling over two to five bonds (²JHF, ³JHF, ⁴JHF), which is often significant in magnitude.[3]

-

¹³C-¹⁹F Coupling : This coupling is particularly strong, especially over one bond (¹JCF), and is readily observed in proton-decoupled ¹³C NMR spectra.[3][4] The magnitude of these couplings provides invaluable structural information.[5]

-

Predictive ¹H NMR Spectral Analysis

The structure of this compound contains four distinct proton environments.

-

Dioxolane Protons (H-a, H-b) : The acetal proton (H-a) is directly attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. The four protons of the ethylene glycol moiety (H-b) are chemically equivalent due to rapid conformational changes and are also deshielded by the adjacent oxygen atoms.

-

Aromatic Protons (H-4', H-5') : These two protons form an AX spin system, coupled to each other and to the two fluorine atoms. The H-5' proton is expected to be further downfield than H-4' due to the ortho- and para-directing effects of the halogens. The splitting patterns will be complex, appearing as multiplets due to overlapping couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| 1 | H-5' | ~7.5 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H5'-H4') ≈ 8-9; ³J(H5'-F6) ≈ 6-8; ⁴J(H5'-F2) ≈ 1-3 | 1H |

| 2 | H-4' | ~7.0 - 7.2 | t (triplet-like) or ddd | ³J(H4'-H5') ≈ 8-9; ⁴J(H4'-F6) ≈ 8-10; ⁵J(H4'-F2) < 1 | 1H |

| 3 | H-a | ~6.0 - 6.2 | s (singlet) | - | 1H |

| 4 | H-b | ~4.0 - 4.2 | s (singlet) | - | 4H |

Causality: The multiplicity of H-5' arises from coupling to H-4' (³JHH), the adjacent fluorine F-6 (³JHF), and the more distant fluorine F-2 (⁴JHF). The H-4' signal appears as a triplet-like multiplet because the coupling constants to H-5' and F-6 are often coincidentally similar in magnitude.

Visualization of Aromatic Proton Coupling

The diagram below illustrates the key spin-spin coupling interactions within the phenyl ring that dictate the complex splitting patterns observed.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Predictive ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR experiment, signals are singlets unless the carbon is coupled to another magnetically active nucleus like ¹⁹F. For this molecule, the C-F couplings are highly informative.

-

Aromatic Carbons : The six aromatic carbons are chemically distinct. Carbons directly bonded to fluorine (C-2', C-6') will show a large one-bond coupling (¹JCF) and appear as doublets. The other aromatic carbons will also be split by smaller two-, three-, and four-bond C-F couplings.[6][7] The carbon attached to bromine (C-3') will be shifted upfield relative to what might be expected, a phenomenon known as the "heavy atom effect."

-

Dioxolane Carbons : The acetal carbon (C-a) will be downfield (~100-110 ppm) due to being bonded to two oxygens. The two equivalent methylene carbons (C-b) will appear further upfield (~65 ppm).[8]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-2', C-6' | ~155 - 160 | dd (doublet of doublets) | ¹JCF ≈ 240-260; ²JCF ≈ 15-25 |

| C-1' | ~125 - 130 | t (triplet) | ²J(C1'-F2,6) ≈ 20-30 |

| C-5' | ~128 - 132 | d (doublet) | ³J(C5'-F6) ≈ 5-10 |

| C-4' | ~115 - 120 | t (triplet) | ²J(C4'-F) ≈ 20-25 |

| C-3' | ~110 - 115 | d (doublet) | ²J(C3'-F2) ≈ 15-20 |

| C-a | ~100 - 105 | t (triplet) | ³J(Ca-F2,6) ≈ 2-5 |

| C-b | ~65 - 67 | s (singlet) | - |

Causality: The C-2' and C-6' carbons are coupled to their directly attached fluorine (¹JCF) and the other fluorine across the ring (e.g., C-2' to F-6, a ³JCF, though often this is resolved as a more complex coupling pattern). The ipso-carbon C-1' is coupled to two adjacent fluorines, resulting in a triplet-like signal. The other carbons show smaller, long-range couplings.

A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data requires meticulous attention to detail in both sample preparation and instrument setup. This protocol is designed to ensure accuracy and integrity.

Step 1: Sample Preparation

-

Mass Measurement : Accurately weigh approximately 15-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Solvent Selection : Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is an excellent solvent for a wide range of organic compounds.[8] Use approximately 0.6-0.7 mL.[9]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift calibration.

-

Dissolution : Transfer the solvent to a vial containing the sample. Vortex the vial for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is critical for good spectral quality.

-

Transfer : Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid creating air bubbles.[9]

Step 2: NMR Data Acquisition

-

Instrument Insertion & Locking : Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming : Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Poor shimming is a common source of broad lines and distorted multiplets.

-

¹H NMR Acquisition :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay (d1) : 2 seconds. A sufficient delay ensures the nuclei have time to relax before the next pulse, allowing for more accurate signal integration.

-

Number of Scans : 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Mode : Proton-decoupled (e.g., zgpg30).

-

Pulse Angle : 30 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 512-2048 scans. More scans are needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Step 3: Data Processing

-

Fourier Transform : Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are upright and symmetrical.

-

Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration & Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peak positions for all signals in both spectra.

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. organomation.com [organomation.com]

Foreword: The Analytical Imperative for Complex Pharmaceutical Intermediates

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

In modern drug discovery and development, the structural confirmation of novel intermediates is a cornerstone of chemical synthesis and process control. The compound this compound represents a typical pharmaceutical building block, incorporating multiple functionalities: a halogenated aromatic ring and a cyclic acetal. Each of these structural motifs presents unique characteristics and challenges during mass spectrometric analysis. This guide provides a comprehensive framework for the analysis of this molecule, moving from first principles of instrumentation to the nuanced interpretation of fragmentation data. The methodologies and logic presented herein are designed to be a self-validating system, empowering researchers to approach this and structurally related molecules with confidence and scientific rigor.

Core Principles: Isotopic Signatures and Ionization Strategies

Before delving into the specific analysis of the target molecule, it is crucial to understand the fundamental principles that will govern its behavior in a mass spectrometer. The presence of bromine and fluorine atoms, combined with the overall structure, dictates the optimal analytical strategy.

The Inherent Isotopic Label: Bromine's Signature

Nature provides a powerful diagnostic tool in the form of isotopic abundances. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic isotopic pattern for any bromine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks, separated by 2 m/z units (the difference between ⁸¹Br and ⁷⁹Br), with a relative intensity ratio of approximately 1:1.[3][4] This "M/M+2" pattern is an unambiguous indicator for the presence of a single bromine atom in an ion.[2]

Ionization Techniques: Hard vs. Soft Ionization

The choice of ionization technique is paramount as it determines the extent of fragmentation and the type of information obtained.

-

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5][6] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that readily undergoes extensive and reproducible fragmentation.[7] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for initial identification and structural elucidation. EI is most commonly paired with Gas Chromatography (GC-MS).[8]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a liquid solution.[9] It imparts minimal excess energy, meaning the molecular ion (or more often, a pseudo-molecular ion like [M+H]⁺ or [M+Na]⁺) is typically observed with very little fragmentation.[9] This is highly advantageous for confirming molecular weight. ESI is the standard ionization source for Liquid Chromatography (LC-MS), a technique widely used in pharmaceutical analysis for monitoring reactions and analyzing complex mixtures.[10][11][12]

For the structural characterization of a pure, relatively small, and likely volatile molecule like this compound, GC-EI-MS is the superior primary technique due to the detailed structural information provided by its fragmentation patterns. LC-ESI-MS serves as a valuable complementary technique, especially for high-throughput screening or reaction monitoring in a drug development workflow.[11]

Recommended Analytical Workflow

A robust analytical workflow ensures reproducible and reliable results. The following diagram outlines the logical progression from sample receipt to final data interpretation for the target analyte.

Caption: High-level workflow for MS analysis.

Experimental Protocols

The following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized as necessary.

Protocol 1: GC-EI-MS for Structural Elucidation

This method is designed to generate a detailed fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of high-purity Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

-

-

GC Method Parameters:

-

Injection Volume: 1 µL

-

Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio)

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium, constant flow @ 1.2 mL/min

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI)

-

EI Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan

-

Scan Range: 40 - 400 m/z

-

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

This method is designed to gently ionize the molecule to confirm its molecular weight.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in Acetonitrile.

-

Dilute to a final concentration of ~1 µg/mL in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters SQ Detector 2 or equivalent single quadrupole MS.

-

-

LC Method Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

MS Method Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V (can be varied to induce some fragmentation)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 650 L/hr

-

Acquisition Mode: Full Scan

-

Scan Range: 100 - 500 m/z

-

Interpretation of Mass Spectra: A Predictive Analysis

Without a reference spectrum, we must rely on established chemical principles to predict the mass spectrum of this compound.

The Molecular Ion (M⁺˙)

First, we calculate the monoisotopic mass of the molecule (C₉H₇BrF₂O₂).

-

C: 9 x 12.00000 = 108.00000

-

H: 7 x 1.00783 = 7.05481

-

⁷⁹Br: 1 x 78.91834 = 78.91834

-

F: 2 x 18.99840 = 37.99680

-

O: 2 x 15.99491 = 31.98982

-

Total (with ⁷⁹Br): 263.95977

-

Total (with ⁸¹Br): 265.95772

Therefore, in an EI spectrum, we confidently predict the presence of a molecular ion cluster with the following characteristics:

| Ion | Calculated m/z (Nominal Mass) | Expected Relative Abundance |

| [M]⁺˙ (contains ⁷⁹Br) | 264 | ~100% (normalized to itself) |

| [M+2]⁺˙ (contains ⁸¹Br) | 266 | ~98% |

The presence of this nearly 1:1 doublet at m/z 264/266 is the primary confirmation of the molecule's identity and elemental composition.[1][3] The aromatic moiety helps to stabilize the molecular ion, so it should be clearly visible in the EI spectrum.

Predicted Fragmentation Pathways

The molecular ion will fragment by breaking the weakest bonds or through rearrangements that form stable neutral molecules and fragment ions. The primary fragmentation sites are the C-Br bond, the bonds within the dioxolane ring, and the bond connecting the ring to the phenyl group.

Caption: Predicted EI fragmentation of the target molecule.

Analysis of Key Predicted Fragment Ions

The following table summarizes the key fragments we expect to observe and the logic behind their formation.

| Predicted m/z | Proposed Ionic Formula | Neutral Loss | Rationale for Formation |

| 264 / 266 | [C₉H₇BrF₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) . Shows the characteristic 1:1 bromine isotopic pattern.[1] |

| 234 / 236 | [C₈H₄BrF₂O]⁺˙ | CH₂O | Loss of formaldehyde from the dioxolane ring, a common pathway for such structures.[13] |

| 185 / 187 | [C₇H₄BrF₂]⁺ | C₂H₃O₂• | Cleavage of the bond between the phenyl ring and the dioxolane group, with charge retained on the heavier aromatic fragment. |

| 185 | [C₉H₇F₂O₂]⁺ | Br• | Homolytic cleavage of the C-Br bond. This is a very common fragmentation for aromatic bromides, often resulting in a prominent peak.[4] |

| 157 | [C₇H₄F₂O]⁺ | Br•, CO | Loss of a bromine radical from the m/z 236 fragment, or loss of carbon monoxide from the m/z 185 ([C₉H₇F₂O₂]⁺) fragment. |

| 106 | [C₇H₄F₂]⁺˙ | Br• | Loss of a bromine radical from the m/z 185/187 fragment ion. |

| 73 | [C₃H₅O₂]⁺ | C₆H₂BrF₂• | Cleavage of the bond connecting the two rings, with charge retention on the dioxolane fragment. |

Special Consideration: Difluorophenyl Moiety Research on polyfluorinated aromatic compounds has shown that they can undergo an unexpected fragmentation involving the expulsion of difluorocarbene (CF₂), which corresponds to a neutral loss of 50 Da.[14] While less common for difluoro- substituted rings compared to more heavily fluorinated systems, a minor peak corresponding to [M - CF₂]⁺˙ or other fragments losing CF₂ should be considered during spectral analysis.

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of this compound is a multi-faceted challenge that can be confidently addressed with the correct instrumentation and a logical, first-principles approach to interpretation. The definitive 1:1 isotopic signature of the bromine atom provides an immediate and unmistakable marker for the molecular ion and any bromine-containing fragments. A GC-EI-MS methodology will yield a rich fragmentation pattern, allowing for detailed structural confirmation through the logical dissection of fragmentation pathways originating from the dioxolane ring and the aromatic C-Br bond. By predicting the key fragment ions and understanding their origins, researchers can move beyond simple spectrum matching and achieve a profound and defensible characterization of this and other complex pharmaceutical intermediates.

References

-